molecular formula C12H18BrN3O2 B13059113 tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B13059113
M. Wt: 316.19 g/mol
InChI Key: QHNBBNSNVBZZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the bromomethyl group and the tert-butyl ester. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a wide range of derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11_{11}H16_{16}BrN3_3O2_2
  • Molecular Weight : 302.17 g/mol
  • Boiling Point : Predicted at 400.3 ± 45.0 °C
  • Density : 1.52 ± 0.1 g/cm³
  • pKa : -0.23 ± 0.20

Structure

The structure of tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate features a bromomethyl group attached to a dihydropyrazolo framework, which is known for its relevance in various pharmacological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. For example, derivatives of dihydropyrazoles have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50_{50} value of 12 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antimicrobial Properties

Compounds containing the pyrazolo moiety have been noted for their antimicrobial activities. This compound may exhibit similar properties due to its structural characteristics.

Case Study: Antimicrobial Screening

In an antimicrobial screening assay, a derivative showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antibacterial agent .

Neuroprotective Effects

Research has indicated that pyrazolo derivatives possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced cell death by up to 50% compared to controls, potentially through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeIC50/MIC ValuesReference
AnticancerDihydropyrazole derivativeIC50 = 12 µM (MCF-7)Journal of Medicinal Chemistry
AntimicrobialPyrazolo derivativeMIC = 32 µg/mL (S. aureus)Antimicrobial Agents
NeuroprotectiveRelated pyrazolo compoundReduction in cell death by 50%Neurobiology Journal

Mechanism of Action

The mechanism of action of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the pyrazolo[1,5-a]pyrazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific combination of a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring. This combination provides distinct reactivity and binding properties, making it valuable for specialized applications in synthesis and drug design.

Biological Activity

Tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol, this compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the bromomethyl group enhances its reactivity and potential selectivity towards biological targets. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₆BrN₃O₂
Molecular Weight302.17 g/mol
CAS Number1250998-21-0
Melting PointNot specified
Boiling PointNot specified

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer pathways.

For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit tumor growth by targeting matrix metalloproteinases (MMPs), which play critical roles in cancer progression. In vitro assays have shown promising results regarding the binding affinity of these compounds to MMP-2 and MMP-9, suggesting that this compound might share similar mechanisms of action.

The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the compound may inhibit angiogenesis—the formation of new blood vessels from existing ones—thereby starving tumors of necessary nutrients and oxygen.

In Vitro Studies

In vitro studies assessing the cytotoxic effects of related pyrazolo compounds have demonstrated significant growth inhibition across various cancer cell lines. For example:

Cell LineIC50 (µM)Viability (%) at 20 µM after 72h
MCF-78.47 ± 0.1815.05%
HeLa9.22 ± 0.1721.64%
Jurkat4.64 ± 0.086.01%

These results indicate that compounds in this class can significantly reduce cell viability over time, suggesting their potential as therapeutic agents in cancer treatment .

Future Research Directions

While initial findings are promising, extensive research is still needed to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Investigating specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3

InChI Key

QHNBBNSNVBZZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.